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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as
a privileged scaffold in medicinal chemistry. Its derivatives, particularly benzofuran amines,
have garnered significant attention due to their diverse and potent biological activities. This
guide provides a comparative analysis of the structure-activity relationships (SAR) of
benzofuran amines in key therapeutic areas: anticancer, antimicrobial, and
acetylcholinesterase inhibition. The information is presented to facilitate the rational design of
new, more effective therapeutic agents.

Anticancer Activity

Benzofuran amines have emerged as a promising class of anticancer agents, exhibiting
cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the
inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of
apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-
aminobenzofuran derivatives against various cancer cell lines. The data highlights how
substitutions on the benzofuran core and the amine moiety influence anticancer potency.
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Compoun Cancer Referenc
R1 R2 R3 . IC50 (pM)
dID Cell Line
A549
la H H Phenyl 8.57 [1]
(Lung)
4-
A549
1b H H Chlorophe 521 [1]
(Lung)
nyl
4-
A549
1c H H Methoxyph 12.34 [1]
(Lung)
enyl
HelLa
2a 5-NO2 H Benzyl ) 3.15
(Cervical)
4-
Hela
2b 5-NO2 H Chlorobenz ] 1.89
(Cervical)
vl
MCF-7
3a H CHS3 Phenyl 10.2
(Breast)
4-
MCF-7
3b H CHS3 Fluorophen 7.8
(Breast)
vl
SAR Insights:

» Substitution at the 2-amino group: Aryl and substituted aryl groups at the R3 position
significantly influence cytotoxicity. Electron-withdrawing groups, such as a chloro substituent
on the phenyl ring (compound 1b vs. 1a), tend to enhance anticancer activity.

» Substitution on the benzofuran ring: The presence of a nitro group at the 5-position
(compounds 2a and 2b) appears to confer potent activity against HeLa cells.

» Alkyl substitution: A methyl group at the R2 position (compounds 3a and 3b) is tolerated, with
activity modulated by the substituent on the R3-phenyl ring.
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Many benzofuran derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling

pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply

tumors with nutrients.[2] By blocking the ATP binding site of VEGFR-2, these compounds
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prevent its activation by VEGF, thereby inhibiting downstream signaling cascades that lead to

cell proliferation, survival, and angiogenesis.
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Certain benzofuran amines can induce apoptosis, or programmed cell death, in cancer cells.[3]
[4] One of the proposed mechanisms involves the induction of mitochondrial stress, leading to
the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of
caspases, which are proteases that execute the apoptotic program, ultimately leading to cell
death.

Antimicrobial Activity

Benzofuran amines have demonstrated significant potential as antimicrobial agents, with
activity against a variety of bacterial and fungal pathogens. The structural features of these
molecules can be fine-tuned to enhance their potency and spectrum of activity.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of
representative benzofuran amines against selected microbial strains.

Compo = e Bacteria MIC Fungal MIC Referen
und ID | Strain (vg/mL)  Strain (ng/mL) ce
C.
da H 2-furyl S.aureus 6.25 ) 12.5
albicans
4-
C.
4b H chloroph S.aureus 3.12 ) 6.25
albicans
enyl
5a 5-Cl 2-thienyl E. coli 12.5 A. niger 25
4-
5b 5-Cl nitrophen  E. coli 6.25 A. niger 12.5
vl
SAR Insights:

o Heterocyclic substituents: The nature of the heterocyclic ring at the R2 position influences
antimicrobial activity.
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» Substitution on the phenyl ring: An electron-withdrawing chloro group on the phenyl ring at
R2 (compound 4b) enhances both antibacterial and antifungal activity compared to an
unsubstituted phenyl group. Similarly, a nitro group (compound 5b) improves activity against
E. coli and A. niger.

o Substitution on the benzofuran ring: A chloro substituent at the 5-position of the benzofuran
ring appears to be favorable for antimicrobial activity.

Acetylcholinesterase (AChE) Inhibitory Activity

A growing body of evidence suggests that benzofuran amines are promising inhibitors of
acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter
acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of
Alzheimer's disease.

Quantitative Comparison of AChE Inhibitory Activity

The table below shows the in vitro AChE inhibitory activity (IC50 values) of several benzofuran
amine derivatives.

Compound .

. R1 R2 Linker IC50 (pM) Reference

6a H Benzyl -NH-CH2- 0.086 [1]
4-

6b H Methoxybenz ~ -NH-CH2- 0.152 [1]
vl

7a 5-OCH3 Benzy! -CO-NH- 0.058 [5]

7b 5-OCH3 ) _CO-NH- 0.091 [5]
Fluorobenzyl

SAR Insights:

e Linker between benzofuran and amine: Both direct linkage and amide linkers can lead to
potent AChE inhibitors.
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o Substitution on the benzyl group: A methoxy substituent on the benzyl ring (compound 6b)
slightly decreases activity compared to an unsubstituted benzyl group (compound 6a). A
fluoro substituent (compound 7b) also shows a modest decrease in potency compared to the
unsubstituted analog (7a).

o Substitution on the benzofuran ring: A methoxy group at the 5-position of the benzofuran ring
(compounds 7a and 7b) appears to be beneficial for AChE inhibitory activity.

Experimental Workflow
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The structure-activity relationship studies of benzofuran amines typically follow a systematic
workflow. This involves the chemical synthesis of a library of analogs with diverse structural
modifications. These compounds are then purified and their chemical structures are confirmed
using spectroscopic techniques. Subsequently, the synthesized compounds are subjected to a
panel of biological assays to evaluate their activity in the desired therapeutic area. The
resulting quantitative data is then analyzed to establish clear structure-activity relationships,
which in turn guides the design and identification of lead compounds for further development.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Procedure:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000
cells/well and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The benzofuran amine derivatives are dissolved in DMSO and diluted
to various concentrations in the cell culture medium. The cells are then treated with these
compounds and incubated for 48-72 hours.

o MTT Addition: After the incubation period, the medium is removed, and 100 pyL of MTT
solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then
incubated for another 4 hours at 37°C.

e Formazan Solubilization: The MTT solution is removed, and 100 pL of DMSO is added to
each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader. The percentage of cell viability is calculated relative to the untreated control cells.
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e IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of
cell growth, is determined by plotting the percentage of cell viability against the compound
concentration.

Agar Dilution Method for Antimicrobial Activity

The agar dilution method is a standard technique used to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.

Procedure:

Preparation of Agar Plates: A series of agar plates containing serial twofold dilutions of the
benzofuran amine derivatives are prepared. A control plate without any compound is also
prepared.

Inoculum Preparation: The microbial strains to be tested are cultured in a suitable broth
medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

Inoculation: A standardized volume of the microbial suspension is inoculated onto the
surface of each agar plate.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,
28°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound at
which there is no visible growth of the microorganism.

Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring
acetylcholinesterase activity.

Procedure:

e Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine
iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent),
and the benzofuran amine inhibitor solutions at various concentrations.
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Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor
solution to the wells.

Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate
for a pre-determined time (e.g., 15 minutes) at room temperature.

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period
of time. The rate of the reaction is proportional to the AChE activity.

IC50 Determination: The percentage of inhibition is calculated for each inhibitor
concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of
AChE activity, is determined from the dose-response curve.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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